Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-
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Overview
Description
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is a complex organic compound that features a phenol group attached to a pyridine ring, which is further substituted with a naphthalenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of aryl halides, where the phenol group is introduced via hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as minimizing the use of hazardous reagents and solvents, is often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols with electrophiles at ortho and para positions.
Scientific Research Applications
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the naphthalenylamino group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Naphthalenylamino)phenol: Similar structure but lacks the pyridine ring.
Phenol, 3-amino-: Contains an amino group instead of the naphthalenylamino group.
Uniqueness
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is unique due to the presence of both a naphthalenylamino group and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
821784-42-3 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-(naphthalen-2-ylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C21H16N2O/c24-21-7-3-6-17(12-21)18-11-20(14-22-13-18)23-19-9-8-15-4-1-2-5-16(15)10-19/h1-14,23-24H |
InChI Key |
BBKPCPRBAVUGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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